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Compound of Interest

Compound Name: 2-Ethoxy-5-iodopyridine

Cat. No.: B1416625 Get Quote

An In-Depth Technical Guide to 2-Ethoxy-5-iodopyridine: Synthesis, Characterization, and

Applications in Drug Discovery

Abstract
2-Ethoxy-5-iodopyridine is a halogenated pyridine derivative that serves as a highly versatile

and valuable building block in modern medicinal chemistry. Its unique electronic and structural

properties, particularly the presence of a reactive iodine atom, make it an ideal substrate for a

variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth

analysis of the molecule's core attributes, a detailed protocol for its synthesis and purification,

methods for its analytical characterization, and a discussion of its strategic application in the

synthesis of complex molecules for drug development. Authored from the perspective of a

Senior Application Scientist, this document emphasizes the causal reasoning behind

methodological choices, ensuring that researchers, scientists, and drug development

professionals can confidently integrate this key intermediate into their discovery workflows.

Core Molecular Attributes
2-Ethoxy-5-iodopyridine is a substituted pyridine ring, a scaffold that is considered a

"privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of

biologically active compounds and approved drugs.[1] The key physical and chemical

properties of this compound are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1416625?utm_src=pdf-interest
https://www.benchchem.com/product/b1416625?utm_src=pdf-body
https://www.benchchem.com/product/b1416625?utm_src=pdf-body
https://www.benchchem.com/product/b1416625?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8520849/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₇H₈INO [2][3]

Molecular Weight 249.05 g/mol [2][3]

CAS Number 902837-52-9 [3][4]

Appearance
Typically a solid (powder or

crystalline)
N/A

Storage
Sealed in a dry environment at

room temperature
[3]

Synthesis and Purification
The synthesis of 2-Ethoxy-5-iodopyridine is not commonly detailed in primary literature but

can be logically achieved through established, high-yielding synthetic transformations. The

most reliable strategy involves the ethoxylation of a commercially available 2-hydroxy-5-

iodopyridine precursor via a Williamson ether synthesis.

Synthetic Strategy Rationale
The choice of 2-hydroxy-5-iodopyridine as a starting material is strategic.[5][6] The hydroxyl

group provides a reactive handle for introducing the ethoxy moiety. The Williamson ether

synthesis is a robust and well-understood reaction that involves the deprotonation of an alcohol

(or in this case, a pyridinol) to form an alkoxide, which then acts as a nucleophile to displace a

halide from an alkyl halide.

In this protocol, sodium hydride (NaH) is selected as the base. It is a powerful, non-nucleophilic

base that irreversibly deprotonates the hydroxyl group, driving the reaction forward to

completion. A polar aprotic solvent such as Tetrahydrofuran (THF) is chosen to dissolve the

reactants and stabilize the resulting alkoxide intermediate without interfering with the

nucleophilic substitution. Ethyl iodide serves as the electrophile, providing the ethyl group for

the final product.

Detailed Experimental Protocol: Williamson Ether
Synthesis
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Materials: 2-Hydroxy-5-iodopyridine (1.0 eq), Sodium Hydride (60% dispersion in mineral oil,

1.2 eq), Anhydrous Tetrahydrofuran (THF), Ethyl Iodide (1.5 eq), Saturated aqueous

Ammonium Chloride (NH₄Cl), Saturated aqueous Sodium Chloride (Brine), Anhydrous

Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.

Procedure:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or

Nitrogen), add 2-hydroxy-5-iodopyridine (1.0 eq).

Add anhydrous THF to dissolve the starting material (concentration approx. 0.1 M).

Cool the solution to 0 °C using an ice bath.

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result

in a slurry.

Slowly add ethyl iodide (1.5 eq) via syringe.

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by

Thin Layer Chromatography (TLC) until the starting material is consumed.

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous

NH₄Cl at 0 °C.

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the resulting crude oil or solid by flash column chromatography on silica gel using a

hexanes/ethyl acetate gradient to yield 2-ethoxy-5-iodopyridine as a pure solid.

Synthetic Workflow Diagram
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Step 1: Deprotonation

Step 2: Nucleophilic Substitution

Work-up & Purification

2-Hydroxy-5-iodopyridine
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2-Ethoxy-5-iodopyridine

1. Ethyl Iodide (EtI)
2. RT, 12-16h

Pure Product

1. Quench (NH4Cl)
2. Extraction

3. Chromatography
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Caption: Reaction scheme for the synthesis of 2-Ethoxy-5-iodopyridine.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of

the synthesized 2-Ethoxy-5-iodopyridine. This validation is critical before its use in

subsequent, often costly, drug discovery stages.
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Spectroscopic and Chromatographic Analysis
The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and High-Performance Liquid Chromatography (HPLC) provides a self-validating system

for quality control.

Analysis Technique Expected Result

¹H NMR

Aromatic protons on the pyridine ring with

characteristic shifts and coupling constants. A

quartet for the -OCH₂- protons (~4.3 ppm) and a

triplet for the -CH₃ protons (~1.4 ppm).

¹³C NMR

Distinct signals for each of the 7 carbon atoms,

including the two aliphatic carbons of the ethoxy

group and the five aromatic carbons of the

pyridine ring.

Mass Spec (ESI+)
A prominent peak corresponding to the [M+H]⁺

ion at m/z 250.0.

HPLC
A single major peak with >98% purity under

standard reverse-phase conditions.

Chemical Reactivity and Applications in Drug
Development
The primary utility of 2-Ethoxy-5-iodopyridine in drug discovery stems from its role as a

versatile synthetic intermediate.[7] The carbon-iodine bond is significantly weaker and more

polarizable than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to

oxidative addition by palladium(0) catalysts. This reactivity is the cornerstone of its application

in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an

organohalide and an organoboron compound, is a paramount example of this molecule's

application. This reaction is widely used in the pharmaceutical industry to construct the
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complex carbon skeletons of drug candidates. The 2-ethoxy-5-iodopyridine can be coupled

with a wide array of aryl, heteroaryl, or alkyl boronic acids or esters.

Representative Protocol: Suzuki-Miyaura Coupling
Materials: 2-Ethoxy-5-iodopyridine (1.0 eq), Arylboronic Acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq),

Sodium Carbonate (Na₂CO₃, 3.0 eq), Toluene, Ethanol, Water (4:1:1 mixture).

Procedure:

To a reaction vessel, add 2-ethoxy-5-iodopyridine, the arylboronic acid, and sodium

carbonate.

Add the Pd(PPh₃)₄ catalyst.

Degas the solvent mixture (Toluene/Ethanol/Water) by bubbling with Argon for 15 minutes,

then add it to the reaction vessel.

Heat the mixture to 80-90 °C under an inert atmosphere and stir for 4-12 hours, monitoring

by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with water, and extract with

ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and

concentrate.

Purify the residue via flash column chromatography to obtain the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Workflow
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Catalytic Cycle

Reactants & Products
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Caption: Generalized Suzuki-Miyaura catalytic cycle using 2-Ethoxy-5-iodopyridine.

Safety and Handling
2-Ethoxy-5-iodopyridine should be handled in a well-ventilated fume hood by personnel

wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves. As with most halogenated organic compounds, avoid inhalation,

ingestion, and skin contact. Refer to the specific Safety Data Sheet (SDS) provided by the

supplier for comprehensive toxicological and handling information.

Conclusion
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2-Ethoxy-5-iodopyridine is a quintessential example of a modern synthetic building block that

empowers medicinal chemists to rapidly assemble complex molecular architectures. Its well-

defined reactivity, particularly in robust and scalable cross-coupling reactions, makes it an

invaluable tool in the iterative process of drug design and lead optimization. The reliable

synthetic and analytical protocols outlined in this guide provide a framework for the confident

and effective utilization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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